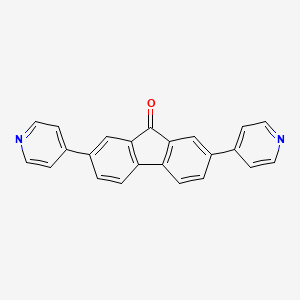![molecular formula C11H8BrNO2 B13740495 (4Z)-4-[(2-bromophenyl)methylene]-2-methyl-oxazol-5-one](/img/structure/B13740495.png)
(4Z)-4-[(2-bromophenyl)methylene]-2-methyl-oxazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Bromophenyl)methylene]-2-methyl-5(4H)-oxazolone is an organic compound with a unique structure that includes a bromophenyl group and an oxazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Bromophenyl)methylene]-2-methyl-5(4H)-oxazolone typically involves the condensation of 2-bromobenzaldehyde with 2-methyl-4-oxazolone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the methylene bridge between the bromophenyl and oxazolone moieties .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Bromophenyl)methylene]-2-methyl-5(4H)-oxazolone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazolone derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of 2-methyl-5(4H)-oxazolone derivatives with altered electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under reflux conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolones and bromophenyl derivatives, which can be further utilized in different chemical syntheses and applications .
Scientific Research Applications
4-[(2-Bromophenyl)methylene]-2-methyl-5(4H)-oxazolone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 4-[(2-Bromophenyl)methylene]-2-methyl-5(4H)-oxazolone involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxazolone ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylphenol: A compound with a similar bromophenyl group but lacking the oxazolone ring.
4-Bromomethyl-2-biphenylcarbonitrile: Contains a bromophenyl group and a biphenyl structure, differing in the presence of a nitrile group instead of an oxazolone ring.
2,2’-[(4-Bromophenyl)methylene]bis(1H-pyrrole): Features a bromophenyl group and pyrrole rings, used in the synthesis of porphyrins and fluorescent dyes.
Uniqueness
4-[(2-Bromophenyl)methylene]-2-methyl-5(4H)-oxazolone is unique due to its combination of a bromophenyl group and an oxazolone ring, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H8BrNO2 |
|---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
(4Z)-4-[(2-bromophenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H8BrNO2/c1-7-13-10(11(14)15-7)6-8-4-2-3-5-9(8)12/h2-6H,1H3/b10-6- |
InChI Key |
AATYJMATKNPXPT-POHAHGRESA-N |
Isomeric SMILES |
CC1=N/C(=C\C2=CC=CC=C2Br)/C(=O)O1 |
Canonical SMILES |
CC1=NC(=CC2=CC=CC=C2Br)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[5-[3-(4-Butoxyphenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B13740422.png)











